
5-bromo-2-methyl-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methyl-1H-pyrimidine-4,6-dione:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reactants: 5-bromo-2-methylpyrimidine and hydrogen peroxide.
Conditions: Alkaline medium.
Product: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-methyl-1H-pyrimidine-4,6-dione can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][1].
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions[][1].
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require heating[][1].
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions[][1].
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used[][1].
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used[][1].
Aplicaciones Científicas De Investigación
Chemistry: Biology and Medicine: Industry:
Comparación Con Compuestos Similares
5-bromo-2-methylpyrimidine: Lacks the keto groups at the 4 and 6 positions.
2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the bromine atom at the 5-position.
5-chloro-2-methyl-1H-pyrimidine-4,6-dione: Similar structure but with a chlorine atom instead of bromine[][1].
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
Clave InChI |
GZEXBFWUWZIMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C(C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


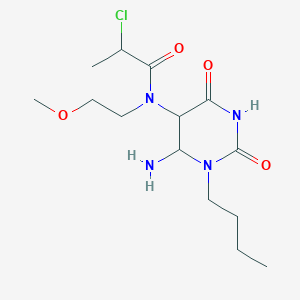
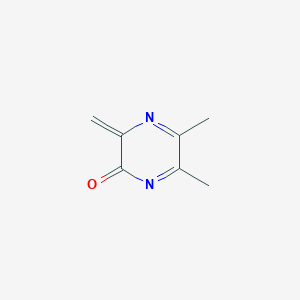
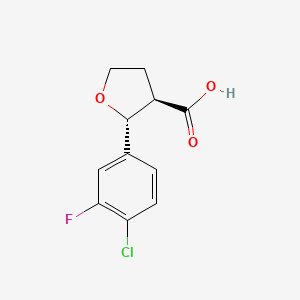
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
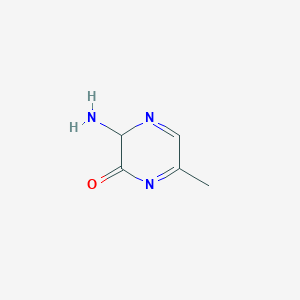
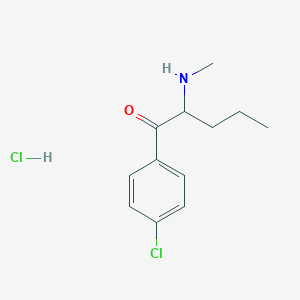
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

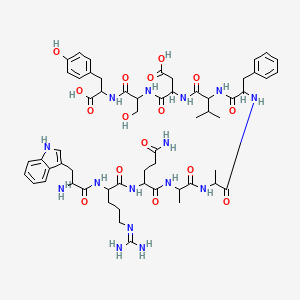
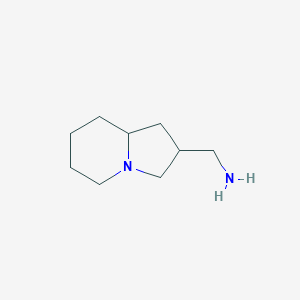
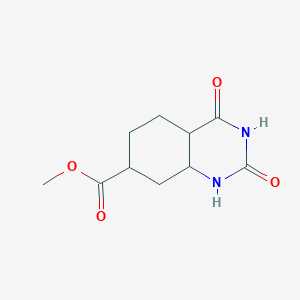
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

